molecular formula C10H13ClO B3028660 1-(Chloromethyl)-3-isopropoxybenzene CAS No. 26066-16-0

1-(Chloromethyl)-3-isopropoxybenzene

Cat. No.: B3028660
CAS No.: 26066-16-0
M. Wt: 184.66 g/mol
InChI Key: WBOJRMMVAQIUEN-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-isopropoxybenzene is a useful research compound. Its molecular formula is C10H13ClO and its molecular weight is 184.66 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polymerization Studies

  • End-Quenching in Polymer Synthesis : Alkoxybenzenes like isopropoxybenzene have been used in end-quenching TiCl4-catalyzed quasiliving isobutylene polymerizations. This process enables direct chain-end functionalization of polymers (Morgan, Martínez-Castro, & Storey, 2010).

  • Catalyst Comparison in Polymer Quenching : Similar alkoxybenzenes were also used for end-quenching polyisobutylene using different catalysts. These reactions showed selective and quantitative alkylations, critical for creating specialized polymers (Yang & Storey, 2015).

Isotope Studies

  • Isotopic Abundance Analysis : A study investigated the impact of biofield energy treatment on isotopic abundance ratios in 1-Chloro-3-nitrobenzene, demonstrating changes in isotope effects which might affect its chemical properties (Trivedi et al., 2016).

Photoisomerization

  • Photoisomerization Behavior : Research on ferrocenylazobenzenes, including chloro-substituted derivatives, explored their behavior under light and redox changes. These studies are significant in understanding light-responsive materials (Sakamoto et al., 2005).

Chemical Synthesis

  • Chloromethylation of Alkylbenzenes : A study focused on the chloromethylation of different alkylbenzenes, including isopropylbenzene, providing insights into synthesizing chloromethylated compounds (Pinell et al., 1984).

  • Olefin Metathesis Catalysts : Research into Hoveyda–Grubbs-like catalysts explored isopropoxybenzene derivatives for potential applications in olefin metathesis, a key reaction in organic synthesis (Trzaskowski & Ostrowska, 2016).

  • Curing Properties in Elastomers : The study of N,N-dihydroxybenzene-1,3-dicarboximidoyl dichloride in elastomer preparation highlighted the role of isopropoxybenzene derivatives in enhancing the properties of these materials (Fan et al., 2018).

Radical Polymerization

  • Polymerization Mechanisms : Investigations into chloromethyl-4-(n-butylsulfinyl)methylbenzene demonstrated that both radical and anionic mechanisms occur in its polymerization, which is crucial for understanding and controlling polymer synthesis (Hontis et al., 1999).

Chemical Reactivity

  • Reactivity with Crown Ethers : The interaction of isopropoxybenzene derivatives with crown ethers revealed insights into the reactivity of alkoxides, contributing to a better understanding of chemical interactions (Mariani et al., 1979).

  • Oxidizing Reagents : Research on 2-iodylphenol ethers, including isopropoxybenzene derivatives, showed their utility as oxidizing agents in chemical synthesis (Koposov et al., 2006).

Mechanism of Action

The mechanism of action of a chemical compound refers to how it interacts with other substances at the molecular level. This would depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific properties and how it is used. For example, many chlorinated compounds are hazardous and require careful handling .

Future Directions

The future directions for research on a specific compound would depend on its potential applications and the current state of knowledge about its properties and behavior. This could include further studies to better understand its properties, develop new synthesis methods, or explore potential uses .

Properties

IUPAC Name

1-(chloromethyl)-3-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO/c1-8(2)12-10-5-3-4-9(6-10)7-11/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOJRMMVAQIUEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201267203
Record name 1-(Chloromethyl)-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26066-16-0
Record name 1-(Chloromethyl)-3-(1-methylethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26066-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Chloromethyl)-3-(1-methylethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201267203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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